BIRC2 BIR3 Affinity vs. LCL161
In a fluorescence polarization (FP) assay measuring binding to the BIRC2 BIR3 domain, A 410099.1 demonstrates a KI value of 2.0 ± 1.1 nM, which is approximately 2-fold higher affinity compared to the clinically investigated IAP antagonist LCL161 (KI = 4.1 ± 0.8 nM) [1]. This head-to-head comparison under identical experimental conditions provides direct, quantitative evidence of superior target engagement.
| Evidence Dimension | Binding Affinity (KI) to BIRC2 BIR3 domain |
|---|---|
| Target Compound Data | 2.0 ± 1.1 nM |
| Comparator Or Baseline | LCL161: 4.1 ± 0.8 nM |
| Quantified Difference | ~2.1 nM lower KI (~2-fold higher affinity) |
| Conditions | Fluorescence Polarization (FP) assay on BIRC2 BIR3 domain; n=3 independent experiments |
Why This Matters
Higher binding affinity directly translates to improved target engagement in cellular and in vivo contexts, potentially enabling lower effective concentrations and reduced off-target effects in PROTAC design.
- [1] Mannhold R, et al. Table 1: FP Assay KI Values for IAP Ligands. PMC9204419. 2022. View Source
